molecular formula C7H9NO B121831 3-Pyridineethanol CAS No. 6293-56-7

3-Pyridineethanol

Cat. No. B121831
CAS RN: 6293-56-7
M. Wt: 123.15 g/mol
InChI Key: YPWSASPSYAWQRK-UHFFFAOYSA-N
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Patent
US07071201B2

Procedure details

2-Cyano-5-(2-triphenylmethyloxyethyl)pyridine N-oxide (8.0 g) and trimethylsilyl cyanide (11.2 ml) were treated as reported in Synthesis, 314 (1983). to give the title compound (2.831 g) as a pale yellow oil (yield: 30.0%).
Name
2-Cyano-5-(2-triphenylmethyloxyethyl)pyridine N-oxide
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Yield
30%

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][O:11]C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=[CH:5][N+:4]=1[O-])#N.C[Si](C#N)(C)C>>[N:4]1[CH:3]=[CH:8][CH:7]=[C:6]([CH2:9][CH2:10][OH:11])[CH:5]=1

Inputs

Step One
Name
2-Cyano-5-(2-triphenylmethyloxyethyl)pyridine N-oxide
Quantity
8 g
Type
reactant
Smiles
C(#N)C1=[N+](C=C(C=C1)CCOC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)[O-]
Name
Quantity
11.2 mL
Type
reactant
Smiles
C[Si](C)(C)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as reported in Synthesis, 314 (1983)

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.831 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 116.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.